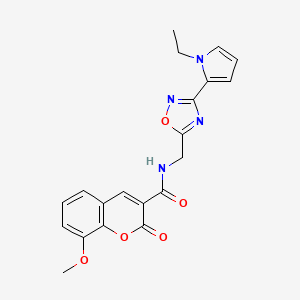

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H18N4O5 and its molecular weight is 394.387. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic molecule that incorporates several pharmacologically relevant structural motifs. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Overview

The compound features:

- Oxadiazole Ring : Known for diverse biological activities including anticancer and anti-inflammatory properties.

- Chromene Framework : Associated with various pharmacological effects such as antioxidant and anticancer activities.

- Pyrrole Moiety : Often linked to neuroprotective effects and other biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and chromene structures. For instance, derivatives of 1,2,4-oxadiazoles have shown significant activity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxadiazole Derivative 1 | HT-29 (colon cancer) | 2.76 |

| Oxadiazole Derivative 2 | OVXF 899 (ovarian cancer) | 9.27 |

| Oxadiazole Derivative 3 | PXF 1752 (pleural mesothelioma) | 1.143 |

The above data indicates that modifications in the oxadiazole structure can enhance anticancer efficacy significantly .

Anti-inflammatory Activity

Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. The oxadiazole moiety is particularly noted for its ability to inhibit COX enzymes, which are critical in the inflammatory process .

Antimicrobial Properties

Research has also indicated that oxadiazole derivatives possess antimicrobial properties. For example, certain derivatives have been shown to inhibit bacterial growth and exhibit antifungal activity, making them candidates for further development in treating infections .

The biological activity of the compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with oxadiazole rings often inhibit enzymes such as histone deacetylases (HDACs), which play a role in cancer progression.

- Interference with Cell Signaling Pathways : These compounds can modulate pathways involved in apoptosis and cell proliferation, contributing to their anticancer effects.

- Reactive Oxygen Species (ROS) Modulation : Certain chromene derivatives are known to scavenge ROS, reducing oxidative stress in cells .

Case Studies

Several studies have explored the efficacy of related compounds in preclinical models:

Study 1: Anticancer Efficacy

A study evaluated a series of oxadiazole derivatives against a panel of cancer cell lines. One derivative showed an IC50 value of 1.61 µg/mL against Jurkat cells (a model for leukemia), indicating significant cytotoxicity .

Study 2: Anti-inflammatory Effects

Another research effort demonstrated that a similar chromene derivative reduced inflammation markers in a murine model of arthritis, showing promise for therapeutic applications in inflammatory diseases .

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. Compounds containing the oxadiazole ring have shown promising results against various cancer cell lines. For instance, derivatives similar to N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide have demonstrated significant cytotoxic effects against breast cancer (MCF7) and lung cancer (NCI-H322) cell lines. The presence of the methoxy group has been linked to enhanced anticancer efficacy due to its electron-withdrawing properties .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. Studies indicate that the oxadiazole moiety contributes to antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents. The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anticonvulsant Effects

Research into the anticonvulsant properties of similar compounds has shown that modifications in the pyrrole and oxadiazole structures can lead to significant reductions in seizure activity in animal models. The specific structural features of this compound may enhance its efficacy as an anticonvulsant agent .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies that validate the applications of this compound:

Analyse Des Réactions Chimiques

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety is a key reactive site. Based on synthesis methods for similar oxadiazoles :

The electron-deficient oxadiazole ring may also undergo electrophilic aromatic substitution at the methyl-linked position, particularly with strong electrophiles (e.g., NO₂⁺) .

Chromene-Carboxamide Reactivity

The 8-methoxy-2-oxo-2H-chromene-3-carboxamide group contributes distinct reactivity:

Hydrolysis of the Amide Bond

-

Acidic Hydrolysis : Concentrated HCl (reflux) cleaves the amide bond, yielding 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid and the corresponding amine .

-

Basic Hydrolysis : NaOH (aqueous, heat) generates the carboxylate salt and amine byproducts.

Modification of the Chromene Core

| Reaction | Conditions | Outcome | Citations |

|---|---|---|---|

| Demethylation | BBr₃ (anhydrous CH₂Cl₂) | Conversion of 8-methoxy to 8-hydroxy derivative | |

| Reduction | NaBH₄/LiAlH₄ | Reduction of the lactone carbonyl to a hydroxyl group |

Pyrrole Substituent Reactivity

The 1-ethyl-1H-pyrrol-2-yl group undergoes electrophilic substitution:

| Reaction | Reagents | Position of Substitution | Citations |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C3 or C5 positions | |

| Sulfonation | SO₃/H₂SO₄ | C4 position | |

| Halogenation | Br₂/FeCl₃ | C3 or C5 positions |

Cross-Coupling Reactions

The methylene bridge (-CH₂-) between oxadiazole and chromene-carboxamide may facilitate Suzuki or Ullmann couplings under catalytic conditions (e.g., Pd(PPh₃)₄, CuI).

Stability Under Physiological Conditions

Limited aqueous solubility (per physical property data in ) suggests aggregation-prone behavior. Hydrolytic stability varies:

-

Oxadiazole Ring : Stable at neutral pH but degrades under strongly acidic/basic conditions .

-

Amide Bond : Resistant to enzymatic cleavage (e.g., peptidases) due to steric hindrance from the chromene core .

Synthetic Optimization Challenges

Key hurdles in synthesis (based on ):

-

Regioselectivity : Competing reactions during oxadiazole formation require precise temperature control (~80–100°C).

-

Purification : Chromatography (silica gel, ethyl acetate/hexane) is critical due to polar byproducts.

Propriétés

IUPAC Name |

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-8-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5/c1-3-24-9-5-7-14(24)18-22-16(29-23-18)11-21-19(25)13-10-12-6-4-8-15(27-2)17(12)28-20(13)26/h4-10H,3,11H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWNZBQUSMXMPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.